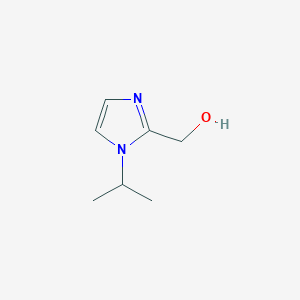

(1-isopropyl-1H-imidazol-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1-propan-2-ylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-4,6,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVALOXOWYHUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434795 | |

| Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135205-82-2 | |

| Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropyl 1h Imidazol 2 Yl Methanol and Analogous Imidazole Alcohols

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. amazonaws.com For (1-isopropyl-1H-imidazol-2-yl)methanol, the primary disconnection is at the C-C bond between the imidazole (B134444) ring and the hydroxymethyl group. This leads to two key synthons: a 1-isopropyl-1H-imidazol-2-yl anion and a formaldehyde (B43269) equivalent. An alternative disconnection can be made at the N-C bond of the isopropyl group, suggesting a precursor of 2-hydroxymethylimidazole and an isopropylating agent.

Further analysis of the imidazole core suggests several strategic disconnections for its construction. A common approach involves the formation of the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and an amine source, a method known as the Radziszewski synthesis. derpharmachemica.com This strategy allows for the introduction of various substituents onto the imidazole ring by choosing the appropriate starting materials.

Multi-Step Synthesis Pathways from Precursors

The synthesis of this compound is typically achieved through a multi-step process that involves the initial construction of the substituted imidazole ring followed by the introduction or modification of the hydroxymethyl group. mdpi.comyoutube.comyoutube.comyoutube.comyoutube.com

Preparation of Key Intermediate Compounds

A crucial intermediate in the synthesis of the target molecule is 1-isopropyl-1H-imidazole-2-carbaldehyde. This aldehyde can be prepared through several routes. One common method involves the N-alkylation of imidazole with an isopropyl halide, followed by formylation at the C2 position. The formylation can be accomplished using various reagents, such as dimethylformamide (DMF) in the presence of a strong base or through a Vilsmeier-Haack reaction. youtube.com

Another key intermediate is 2-isopropylimidazole (B115234), which can be synthesized from isobutyraldehyde, glyoxal, and ammonia (B1221849). sigmaaldrich.comchemicalbook.com This intermediate can then be N-alkylated to introduce the isopropyl group at the desired nitrogen atom.

| Step | Reaction | Reactants | Products |

| 1 | Bromination | 1-acetyladamantane, Bromine | 1-(Adamantan-1-yl)-2-bromoethanone |

| 2 | Imidazole Formation | 1-(Adamantan-1-yl)-2-bromoethanone, Isopropylamine, Glyoxal | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole |

| 3 | Formylation | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carbaldehyde |

| 4 | Reduction | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carbaldehyde, Lithium aluminum hydride | (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol |

| 5 | Purification | - | Purified (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol |

Functional Group Transformations and Derivatizations

The final step in the synthesis of this compound is the reduction of the corresponding aldehyde, 1-isopropyl-1H-imidazole-2-carbaldehyde. orgsyn.orgnih.gov This transformation is typically achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. orgsyn.orggoogle.com For more sterically hindered or less reactive aldehydes, a stronger reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent may be necessary. mdpi.com

The hydroxyl group of the resulting alcohol can be further derivatized to produce a variety of analogous compounds. For instance, O-alkylation can be carried out under phase-transfer catalysis conditions to introduce different alkyl or benzyl (B1604629) groups. google.com

Optimization of Synthetic Conditions for Yield and Selectivity

The efficiency of the synthesis of substituted imidazoles is highly dependent on the reaction conditions. researchgate.net Careful optimization of catalysts, solvent systems, and reaction temperatures is crucial for maximizing yield and achieving the desired regioselectivity. nih.govresearchgate.net

Role of Catalysts and Solvent Systems in Imidazole Ring Formation

The formation of the imidazole ring can be catalyzed by various acids and metal catalysts. bohrium.comrsc.orgresearchgate.net For instance, the condensation of a dicarbonyl compound, an aldehyde, and ammonia can be facilitated by Lewis acids like zinc chloride or Brønsted acids like acetic acid. rsc.org The choice of catalyst can significantly influence the reaction rate and yield.

The solvent system also plays a critical role. While traditional methods often employ high-boiling polar aprotic solvents like DMF or DMSO, recent advancements have focused on greener alternatives. researchgate.netnih.govresearchgate.net Microwave-assisted synthesis under solvent-free conditions has emerged as a rapid and efficient method for preparing imidazole derivatives. derpharmachemica.comresearchgate.net

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | DMSO | 140 | 75 | nih.gov |

| CuI | DMF | 140 | 65 | nih.gov |

| CuI | Butanol | Reflux | 85 | nih.gov |

| CuI | Ethanol | Reflux | 76 | nih.gov |

| CuI | Methanol (B129727) | 65 | 74 | nih.gov |

| HBr (cat.) | DMSO | 85 | 69 | researchgate.net |

| Urea/Zinc(II) dichloride | - | - | 92 (for trifenagrel) | rsc.org |

Regiocontrolled Synthesis of Substituted Imidazoles

Achieving regioselectivity in the synthesis of substituted imidazoles, particularly for 1,2-disubstituted and 1,4-disubstituted isomers, is a significant challenge. deepdyve.comresearchgate.netrsc.org The substitution pattern is often dictated by the nature of the starting materials and the reaction pathway.

For the synthesis of 1,2-disubstituted imidazoles, a palladium-catalyzed amination has been developed, providing a versatile tool for creating a library of compounds with tunable properties. deepdyve.com A short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has also been reported. rsc.org This method involves a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade. rsc.org

The choice of protective groups is also crucial for directing the substitution to the desired position on the imidazole ring. For instance, protecting the N1 position allows for selective functionalization at the C2 position. Subsequent deprotection then yields the desired N-unsubstituted imidazole.

Scalable Synthetic Approaches

The large-scale synthesis of this compound and analogous imidazole alcohols hinges on efficient and high-yielding reactions. A prominent and widely applicable method involves the Grignard reaction. nih.govorganicchemistrytutor.comorganic-chemistry.org This approach typically utilizes an appropriate imidazole-2-carbaldehyde as a key intermediate. The scalability of this synthesis is therefore dependent on the efficient production of this aldehyde precursor.

A general and often scalable route to 2-substituted imidazoles begins with the construction of the imidazole ring itself. The Debus-Radziszewski imidazole synthesis, a multicomponent reaction involving a dicarbonyl compound, an aldehyde, and ammonia, represents a foundational method for creating substituted imidazoles. wikipedia.org Modifications of this reaction, where a primary amine replaces ammonia, can afford N-substituted imidazoles directly. wikipedia.org

Once the N-isopropylimidazole core is obtained, the introduction of a hydroxymethyl group at the C2 position is typically achieved through a formylation reaction followed by reduction. A common scalable approach involves the lithiation of 1-isopropylimidazole (B1312584) at the 2-position using a strong base like n-butyllithium, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). The resulting 1-isopropyl-1H-imidazole-2-carbaldehyde is then reduced to the target alcohol, this compound, using a reducing agent like sodium borohydride.

Another scalable strategy involves the reaction of Grignard reagents with carbonyl compounds. organicchemistrytutor.comorganic-chemistry.org For instance, reacting 1-methyl-1H-imidazole-5-carbaldehyde with various alkyl and arylalkyl magnesium bromides has been shown to produce the corresponding carbinols in moderate to good yields. nih.gov A similar strategy can be envisioned for the synthesis of this compound, where a Grignard reagent is added to 1-isopropyl-1H-imidazole-2-carbaldehyde.

The table below summarizes a general scalable synthetic pathway.

Table 1: General Scalable Synthetic Pathway to this compound

| Step | Reactant(s) | Reagent(s) | Product | General Yield |

|---|---|---|---|---|

| 1. N-Alkylation | Imidazole | Isopropyl halide, Base | 1-Isopropylimidazole | High |

| 2. Formylation | 1-Isopropylimidazole | n-BuLi, DMF | 1-Isopropyl-1H-imidazole-2-carbaldehyde | Moderate to High |

| 3. Reduction | 1-Isopropyl-1H-imidazole-2-carbaldehyde | NaBH4 | This compound | High |

Specific Synthetic Adaptations for Isopropyl-Substituted Imidazole Derivatives

The synthesis of imidazole derivatives bearing an isopropyl group on a nitrogen atom requires specific considerations to ensure correct regioselectivity and to accommodate the steric bulk of the isopropyl group.

The introduction of the isopropyl group onto the imidazole nitrogen is a key step. This is typically achieved by reacting the parent imidazole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. The choice of base and reaction conditions is critical to control the regioselectivity of the alkylation, as alkylation can occur at either of the two nitrogen atoms in an unsymmetrically substituted imidazole.

For the synthesis of the target molecule, a plausible route starts with imidazole-2-carbaldehyde, which is commercially available or can be synthesized. acs.orgchemicalbook.com The protection of the aldehyde group is often necessary before the N-alkylation step to prevent side reactions. Following protection, the N-isopropyl group can be introduced. Subsequent deprotection of the aldehyde and reduction yields the final product, this compound.

An alternative approach involves first synthesizing 1-isopropyl-1H-imidazole. This can then be C2-functionalized. Lithiation at the C2 position followed by reaction with formaldehyde would directly yield the desired alcohol.

The Grignard reaction remains a powerful tool for this class of compounds. The addition of an isopropylmagnesium halide to a protected imidazole-2-carbaldehyde, followed by deprotection, is a viable route. Conversely, the addition of a formyl Grignard reagent equivalent to 1-isopropylimidazole is also a possibility, though less common. The reaction of Grignard reagents with alkyl 1-imidazolecarboxylates also presents a pathway to introduce alkyl groups, which can be adapted for these syntheses. acs.org

The table below outlines a specific synthetic adaptation for preparing isopropyl-substituted imidazole derivatives.

Table 2: Synthetic Route for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol mdpi.com

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 1-Acetyladamantane | Bromine, Methanol | 1-(Adamantan-1-yl)-2-bromoethanone | - |

| 2 | 1-(Adamantan-1-yl)-2-bromoethanone | Isopropylamine | 2-(Adamantan-1-yl)-N-isopropylethenamine | - |

| 3 | 2-(Adamantan-1-yl)-N-isopropylethenamine | TosMIC, K2CO3 | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole | - |

| 4 | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole | n-BuLi, DMF | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carbaldehyde | - |

| 5 | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carbaldehyde | NaBH4 | (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | - |

| Overall | 1-Acetyladamantane | (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | 28% |

Note: TosMIC stands for Tosylmethyl isocyanide.

This detailed synthesis showcases a robust method for constructing sterically hindered N-isopropyl imidazole alcohols, a strategy that is directly applicable to the synthesis of the title compound, this compound.

Chemical Reactivity and Mechanistic Studies of 1 Isopropyl 1h Imidazol 2 Yl Methanol Derivatives

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring of (1-isopropyl-1H-imidazol-2-yl)methanol contains two nitrogen atoms with distinct electronic environments. The N1 atom is a tertiary amine, having its lone pair involved in the aromatic sextet, while the N3 atom is an imine-like nitrogen with its lone pair in an sp² hybrid orbital in the plane of the ring, rendering it more basic and nucleophilic.

The N3 nitrogen is the primary site of protonation and alkylation. Due to the presence of the isopropyl group on N1, the N3 nitrogen is the more sterically accessible and electronically available site for electrophilic attack. This reactivity is fundamental to the formation of imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs). For instance, quaternization of the N3 nitrogen in related 1-alkyl-2-[(hydroxyimino)methyl]imidazolium halides has been systematically studied. nih.gov

While direct studies on the quaternization of this compound are not extensively documented in publicly available literature, the general principle holds. The reaction would proceed by attack of an alkylating agent (e.g., methyl iodide) on the N3 nitrogen to yield the corresponding 1-isopropyl-3-alkyl-2-(hydroxymethyl)imidazolium salt.

Transformations of the Methanol (B129727) Group

The primary alcohol functionality at the C2 position is a key site for synthetic modifications, allowing for the elaboration of the imidazole scaffold.

Oxidation Pathways

The oxidation of the methanol group in this compound can lead to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the outcome. Milder oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are expected to convert the primary alcohol to an aldehyde, (1-isopropyl-1H-imidazol-2-yl)carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would likely oxidize the alcohol directly to the carboxylic acid, 1-isopropyl-1H-imidazole-2-carboxylic acid.

In a related example, the synthesis of 1-(2-chloroethyl)-2-methyl-1H-imidazole-5-carboxylic acid was achieved by treating the corresponding 2-methyl-5-(hydroxymethyl) derivative with potassium permanganate. nih.gov This suggests that similar transformations are feasible for 2-hydroxymethylimidazoles.

Forced degradation studies on daclatasvir, a complex molecule containing an imidazole moiety, have shown that under oxidative stress (e.g., with hydrogen peroxide or upon photolysis), the imidazole ring itself can undergo oxidation, leading to a variety of degradation products. nih.gov This indicates that under harsh oxidative conditions, the stability of the imidazole ring in this compound could also be compromised.

Reduction Reactions

While the methanol group is already in a reduced state, the term "reduction" in this context typically refers to the formation of the alcohol from a more oxidized precursor, such as an aldehyde or a carboxylic acid derivative. This is a common final step in the synthesis of hydroxymethylimidazoles.

A pertinent example is the synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. In this multi-step synthesis, the final step involves the reduction of the corresponding ester, ethyl 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carboxylate, using a strong reducing agent, lithium aluminum hydride (LiAlH₄), in dry tetrahydrofuran (B95107) (THF) to yield the target alcohol. mdpi.com This demonstrates a robust and high-yielding method applicable to the synthesis of this compound from its corresponding ester.

| Precursor Functional Group | Reagent | Product | Reference |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Alcohol | mdpi.com |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring and Substituents

The imidazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the positions on the ring (C4 and C5) are less reactive than in pyrrole (B145914) due to the electron-withdrawing nature of the imine nitrogen. The presence of the N-isopropyl and C2-methanol groups further influences the regioselectivity of these reactions.

Electrophilic substitution, such as nitration or halogenation, on the imidazole ring of this compound would be expected to occur at the C4 or C5 positions. The directing effects of the existing substituents would need to be considered.

A powerful method for functionalizing the C2 position involves directed metallation. For instance, 1-(benzyloxy)imidazole can be selectively deprotonated at the C2 position using n-butyllithium, and the resulting anion can react with various electrophiles. nih.gov While the target molecule already has a substituent at C2, this methodology is crucial for creating diverse 2-substituted imidazoles from which hydroxymethyl derivatives could be synthesized.

Nucleophilic substitution reactions are less common on the unsubstituted imidazole ring unless it is activated by strongly electron-withdrawing groups. However, the substituents themselves can undergo nucleophilic substitution. For example, the hydroxyl group of the methanol moiety can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by a variety of nucleophiles. This provides a versatile handle for further derivatization. For example, treatment of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol with thionyl chloride has been used to convert the methanol group to a chloromethyl group, which is a key intermediate for further substitutions. researchgate.net

Stability and Degradation Pathways under Various Chemical Environments

The stability of this compound is influenced by factors such as pH, temperature, and exposure to light and oxidizing agents.

In acidic solutions, the N3 nitrogen will be protonated, forming a stable imidazolium cation. In strongly basic solutions, the hydroxyl proton can be removed, forming an alkoxide.

Studies on the forced degradation of daclatasvir, which contains a substituted imidazole ring, provide insights into potential degradation pathways. It was found that the imidazole moiety is susceptible to base-mediated autoxidation and can also be oxidized by hydrogen peroxide. nih.gov Furthermore, the imidazole ring was found to be sensitive to photodegradation in solution, leading to a variety of products. nih.gov This suggests that solutions of this compound may be unstable upon prolonged exposure to light or in the presence of oxidizing species.

The stability of related compounds has also been investigated. For example, a technetium-99m labeled bisphosphonate containing a 2-isopropyl-1H-imidazole moiety was found to be stable in phosphate-buffered saline (pH 4.0-6.0) for at least 6 hours at room temperature. nih.gov

Coordination Chemistry and Ligand Design Principles Involving the 1 Isopropyl 1h Imidazol 2 Yl Methanol Scaffold

Imidazole (B134444) Moiety as a Donor Ligand in Metal Complexes

The imidazole ring is a fundamental five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.netnih.gov In the context of coordination chemistry, the pyridine-type nitrogen atom, with its available lone pair of electrons, is the primary site for coordination to metal ions. nih.gov Imidazole is generally classified as a good sigma-donor ligand, and its basicity is intermediate between that of pyridine (B92270) and ammonia (B1221849). This allows it to form stable complexes with a wide variety of transition metals.

The coordination of the imidazole moiety to a metal center can be influenced by several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the substituents on the imidazole ring itself. The imidazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can further stabilize the resulting metal complexes. nih.gov

Design of Chelating Ligands Derived from (1-isopropyl-1H-imidazol-2-yl)methanol

The this compound molecule is a valuable synthon for the creation of more complex chelating ligands. The presence of the hydroxyl group at the 2-position provides a convenient handle for further functionalization, allowing for its incorporation into multidentate ligand frameworks.

Steric and Electronic Influences of the Isopropyl Group on Chelation

The isopropyl group at the N1 position of the imidazole ring exerts significant steric and electronic effects that modulate the coordination properties of the ligand.

Steric Influence: The bulky nature of the isopropyl group can influence the coordination geometry of the resulting metal complexes. It can sterically hinder the approach of other ligands to the metal center, potentially leading to lower coordination numbers or distorted geometries. This steric bulk can also be strategically employed to create a specific binding pocket around the metal ion, mimicking the active sites of metalloenzymes. researchgate.netnih.gov

Electronic Influence: Electronically, the isopropyl group is an electron-donating group. This inductive effect increases the electron density on the imidazole ring, enhancing the sigma-donating ability of the coordinating nitrogen atom. A computational study on the interactions between metal cations and substituted imidazole derivatives found that electron-donating groups generally increase the metal-binding energy.

Incorporation into Multidentate Ligand Architectures

The this compound scaffold can be readily incorporated into multidentate ligand architectures. The hydroxyl group can be converted into other donor groups or used as a point of attachment to a larger molecular backbone. For instance, it can be etherified or esterified to link multiple imidazole units together, creating ligands with varying denticity and flexibility. The synthesis of a related bulky ligand, (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, highlights the potential for creating sterically demanding ligands from such synthons. researchgate.net

Structural Elucidation of Metal-Ligand Coordination Complexes

Analysis of Coordination Geometry and Bond Angles

In a recently reported copper(II) complex featuring a 2-isopropylimidazole (B115234) ligand, [Cu(2-iPrIm)₂(Macr)₂]·CH₃OH (where Macr = methacrylate), the copper(II) ion exhibits a distorted octahedral geometry. nih.gov The two 2-isopropylimidazole ligands coordinate to the copper center in a cis arrangement.

Interactive Data Table: Selected Bond Lengths and Angles in a Copper(II) Complex with 2-isopropylimidazole nih.gov

| Feature | Value |

| Coordination Geometry | Distorted Octahedral |

| Cu-N Bond Lengths | 2.016(2) Å, 2.023(2) Å |

| Cu-O Bond Lengths | 1.975(2) Å - 2.458(2) Å |

| N-Cu-N Angle | 92.53(9)° |

| O-Cu-O Angles | 59.48(7)° - 168.32(8)° |

| N-Cu-O Angles | 86.13(8)° - 156.09(8)° |

Data extracted from the crystallographic information for [Cu(2-iPrIm)₂(Macr)₂]·CH₃OH. nih.gov

Based on this analogous structure, a metal complex of this compound would likely exhibit similar coordination behavior, with the imidazole nitrogen coordinating to the metal center. The presence of the hydroxymethyl group at the 2-position introduces the possibility of this group also coordinating to the metal, potentially leading to a bidentate chelate, or participating in intermolecular hydrogen bonding.

Intermolecular Interactions in Solid-State Structures

The solid-state packing of metal complexes is often governed by a network of intermolecular interactions, including hydrogen bonding and van der Waals forces. In the case of the copper(II) complex with 2-isopropylimidazole, the crystal structure reveals the formation of a complex supramolecular network developed through hydrogen bonds. nih.gov

Interactive Data Table: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Potential in this compound Complexes |

| Hydrogen Bonding | -OH group | Imidazole N, other ligands, solvent | Highly Likely |

| Hydrogen Bonding | C-H of isopropyl/ring | Anions, other electronegative atoms | Possible |

| π-π Stacking | Imidazole ring | Adjacent imidazole ring | Possible, depending on packing |

| van der Waals | Isopropyl group, etc. | Surrounding molecules | Certain |

Biomimetic Complex Formation and Relevance to Metalloprotein Active Sites

The design of ligands that accurately mimic the coordination environment of metalloprotein active sites is a significant goal in bioinorganic chemistry. The this compound scaffold provides a versatile platform for constructing such biomimetic complexes. The imidazole ring itself mimics the coordinating side chain of histidine, a ubiquitous ligand in metalloproteins. nih.gov

The isopropyl group at the N1 position and the methanol (B129727) group at the C2 position of the imidazole ring can be strategically utilized. The bulky isopropyl group can create a specific steric environment around a coordinated metal center, influencing its reactivity and the binding of other substrates. mdpi.com This steric hindrance can be crucial for modeling the crowded and specific pockets of enzyme active sites.

Furthermore, the hydroxyl group of the methanol substituent offers a site for further functionalization. It can be deprotonated to act as an anionic donor or modified to create more complex, multidentate ligands. This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, enabling a systematic investigation of structure-function relationships.

A notable application of this scaffold is in the development of precursors for bulky chelating ligands. For instance, the related compound (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol has been synthesized with the explicit goal of creating sterically demanding ligands. nih.govmdpi.com The bulky adamantyl group is expected to provide substantial shielding to a coordinated metal center, which can help in stabilizing reactive intermediates and studying specific reaction pathways, mirroring the protective environment within an enzyme. mdpi.com

The study of metal complexes with ligands derived from this compound and its analogs provides valuable insights into the coordination chemistry of metalloprotein active sites. By systematically varying the substituents on the imidazole ring, researchers can probe how steric and electronic factors influence the spectroscopic properties, redox potentials, and catalytic activity of the metal center. This knowledge is essential for understanding the intricate mechanisms of biological catalysis and for the design of new, efficient catalysts for a variety of chemical transformations.

Table of Spectroscopic Data for a Related Biomimetic Ligand Precursor

The following table presents spectroscopic data for (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound designed as a precursor for biomimetic chelating ligands. mdpi.com

| Spectroscopic Data | |

| ¹H NMR (500 MHz, CDCl₃, 25 °C) | δ 6.57 (s, 1H), 4.69 (s, 2H), 4.58 (bs, 1H), 4.55 (spt, J = 6.6 Hz, 1H), 2.00 (bs, 3H), 1.81 (d, J = 2.4 Hz, 6H), 1.73 (s, 6H), 1.42 (d, J = 6.6 Hz, 6H) ppm |

| ¹³C{¹H} NMR (126 MHz, CDCl₃, 25 °C) | 151.0, 145.3, 109.1, 56.7, 47.2, 42.3, 36.9, 33.4, 28.6, 23.7 ppm |

| ESI-HR-MS (positive) | Calcd. for [C₁₇H₂₇N₂O]⁺ (L + H)⁺: m/z 275.2118. Found: m/z 275.2142 |

| Elemental Analysis | Calcd. for C₁₇H₂₆N₂O: C, 74.41; H, 9.55; N, 10.21. Found: C, 74.03, H, 9.51; N, 10.33 |

Catalytic Applications of 1 Isopropyl 1h Imidazol 2 Yl Methanol Derived Ligands

Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Ligands derived from (1-isopropyl-1H-imidazol-2-yl)methanol can coordinate to a metal center through the imidazole (B134444) nitrogen and the oxygen of the hydroxymethyl group, forming stable chelate complexes. The N-isopropyl group provides steric bulk around the metal center, which can influence substrate approach and product selectivity.

While specific catalytic data for this compound-derived ligands in broad homogeneous catalysis is still an active area of research, the principles of metal-ligand cooperation suggest their potential. For instance, in reactions such as transfer hydrogenation or acceptorless alcohol dehydrogenation, the ligand can actively participate in the catalytic cycle through proton transfer or by stabilizing reactive intermediates mdpi.com. The imidazole moiety, in particular, is known to facilitate such cooperative pathways mdpi.com.

Metal complexes of imidazole derivatives have been investigated as catalysts for various organic transformations. For example, cobalt, nickel, copper, and zinc complexes with 1H-imidazole have demonstrated catalytic activity in the oxidation of styrene nih.gov. The catalytic efficiency in these systems is influenced by the nature of the metal and the coordination environment provided by the ligands nih.gov. It is plausible that ligands derived from this compound could offer enhanced catalytic performance in similar oxidation reactions due to the combined steric and electronic effects of the isopropyl and hydroxymethyl groups.

Table 1: Potential Homogeneous Catalytic Applications for this compound-Derived Ligands

| Catalytic Reaction | Potential Role of the Ligand |

| Hydrogenation/Transfer Hydrogenation | Stabilization of metal hydrides; participation in proton transfer. |

| Oxidation Reactions | Modulation of metal's redox potential; steric control of substrate access. |

| C-C Coupling Reactions | Enhancement of catalyst stability and turnover numbers. |

| Polymerization | Control of polymer chain growth and stereochemistry. |

Biomimetic Catalysis Mechanisms

The structural resemblance of the imidazole moiety to the histidine residue found in the active sites of many metalloenzymes makes this compound and its derivatives excellent candidates for developing biomimetic catalysts mdpi.com. These catalysts aim to replicate the high efficiency and selectivity of natural enzyme systems rsc.org.

A key aspect of biomimetic catalysis is the detailed investigation of reaction pathways and the characterization of transient intermediates. The steric bulk provided by the N-isopropyl group in this compound-derived ligands can play a crucial role in this regard. By creating a sterically hindered environment around the metal center, these ligands can slow down reaction rates and stabilize otherwise short-lived intermediates, allowing for their spectroscopic or crystallographic characterization mdpi.com.

For instance, the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a structurally related compound, was pursued with the explicit goal of creating bulky chelating ligands for biomimetic metal complexes. The adamantyl group, similar to the isopropyl group, is expected to provide significant steric shielding, which could facilitate the study of reaction pathways and reactive intermediates mdpi.com. This approach is central to understanding the mechanisms of metalloenzymes and designing more efficient synthetic catalysts.

Zinc complexes of N-alkyl-2-substituted imidazoles have been studied as structural and functional mimics of zinc-containing enzymes nih.govresearchgate.net. These studies have provided valuable insights into the coordination chemistry and reactivity of the metal center, which are directly applicable to understanding the potential biomimetic catalytic mechanisms of this compound-derived ligands.

Role in Metal-Mediated Transformations

Ligands derived from this compound can be employed to mediate a variety of organic transformations through the formation of reactive metal complexes. The electronic properties of the imidazole ring and the coordinating hydroxymethyl group can be fine-tuned to influence the reactivity of the coordinated metal ion.

For example, metal complexes of imidazole-containing ligands have been shown to catalyze oxidation reactions. In one study, metal(II) formate and propionate complexes with imidazole were synthesized and their catalytic activity in the oxidation of styrene was evaluated mdpi.com. The results indicated that the nature of the metal and the carboxylate ligand influenced the catalytic efficiency mdpi.com. Similarly, Schiff base complexes derived from imidazole analogues have been shown to be effective catalysts for the oxidation of aniline mdpi.comresearchgate.net. These findings suggest that metal complexes of this compound could also serve as effective catalysts for a range of oxidation reactions.

Furthermore, the hydroxymethyl group of the ligand can be deprotonated to form an alkoxide, which can act as a reactive nucleophile or a bridging ligand in polynuclear complexes. This versatility allows for the design of catalysts for a wide array of transformations, including esterification, transesterification, and ring-opening polymerization.

Table 2: Potential Metal-Mediated Transformations with this compound-Derived Ligands

| Transformation | Metal Center | Potential Ligand Role |

| Alcohol Oxidation | Ru, Cu, Co | Stabilization of high-valent metal-oxo species. |

| Alkene Epoxidation | Mn, Fe | Steric control of enantioselectivity. |

| C-H Activation | Pd, Rh | Directing group for regioselective functionalization. |

| Reduction of Carbonyls | Fe, Ru | Formation of active metal-hydride species. |

Enantioselective Catalysis with Chiral this compound Derivatives

The development of enantioselective catalysts is a major goal in modern organic synthesis. Chiral ligands are essential for achieving high levels of enantioselectivity in metal-catalyzed reactions. While this compound itself is achiral, it can be readily modified to introduce chirality, making it a valuable scaffold for the synthesis of new chiral ligands.

Chirality can be introduced in several ways:

Modification of the hydroxymethyl group: The alcohol can be resolved to obtain a single enantiomer, or it can be used as a starting point for the synthesis of chiral ethers or esters.

Introduction of a chiral center on the isopropyl group: While synthetically more challenging, this would place a stereocenter in close proximity to the metal center.

Derivatization of the imidazole ring: Introduction of a chiral substituent at the C4 or C5 position of the imidazole ring is another viable strategy.

The field of asymmetric catalysis has seen numerous examples of successful chiral ligands based on imidazole and related N-heterocyclic scaffolds nih.govchim.itnih.gov. For instance, chiral bis(imidazolinyl) and bis(oxazolinyl)thiophenes have been used as ligands in copper-catalyzed asymmetric Friedel-Crafts alkylations nih.gov. Chiral imidazolium (B1220033) ionic liquids have also been employed as recyclable media and catalysts in green asymmetric synthesis lifescienceglobal.com. These examples highlight the potential of chiral imidazole-based ligands in asymmetric catalysis.

By analogy, chiral derivatives of this compound could be applied in a variety of enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The combination of the steric bulk of the isopropyl group and the newly introduced chiral element could lead to highly effective and selective catalysts.

Table 3: Strategies for Introducing Chirality into this compound

| Strategy | Resulting Chiral Moiety | Potential Application |

| Enzymatic resolution of the alcohol | Enantiopure alcohol | Asymmetric transfer hydrogenation |

| Synthesis from a chiral amino acid | Chiral N-substituent | Asymmetric C-C bond formation |

| Asymmetric synthesis of a substituted imidazole | Chiral center on the imidazole ring | Enantioselective Lewis acid catalysis |

Advanced Spectroscopic Analysis and Structural Elucidation of 1 Isopropyl 1h Imidazol 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular skeleton and its substituents.

For the derivative, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, ¹H and ¹³C NMR spectra have been recorded in deuterated chloroform (B151607) (CDCl₃). mdpi.comresearchgate.net The ¹H NMR spectrum of this derivative shows characteristic signals for the isopropyl group, the methanol (B129727) protons, and the protons of the adamantyl and imidazole (B134444) moieties. mdpi.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, confirming the presence and connectivity of the different functional groups. mdpi.comresearchgate.net

Table 1: Experimental ¹H and ¹³C NMR Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in CDCl₃ mdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole-H5 | 6.57 (s, 1H) | - |

| CH₂OH | 4.69 (s, 2H) | 56.7 |

| CH(CH₃)₂ | 4.55 (spt, J = 6.6 Hz, 1H) | 47.2 |

| OH | 4.58 (bs, 1H) | - |

| Adamantyl-H | 2.00 (bs, 3H), 1.81 (d, J = 2.4 Hz, 6H), 1.73 (s, 6H) | 42.3, 36.9, 33.4, 28.6 |

| CH(CH₃)₂ | 1.42 (d, J = 6.6 Hz, 6H) | 23.7 |

| Imidazole-C2 | - | 151.0 |

| Imidazole-C4 | - | 145.3 |

| Imidazole-C5 | - | 109.1 |

Note: This data is for the derivative and not the parent compound.

Correlation of Experimental and Theoretical NMR Chemical Shifts

A powerful approach in structural elucidation involves the correlation of experimentally measured NMR chemical shifts with those calculated using theoretical methods, such as Density Functional Theory (DFT). This comparison can help to confirm structural assignments and provide a deeper understanding of the electronic structure of the molecule.

As of now, no studies have been published that report a direct correlation between experimental and theoretical NMR chemical shifts for (1-isopropyl-1H-imidazol-2-yl)methanol or its adamantyl derivative. Such a study would involve optimizing the molecular geometry of the compound using computational methods and then calculating the NMR shielding constants, which are then converted to chemical shifts. The agreement between the calculated and experimental values would serve as a strong validation of the proposed structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is invaluable for identifying functional groups and probing the conformational landscape of a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, one would expect to observe characteristic vibrational modes for the O-H stretch of the alcohol, C-H stretches of the isopropyl and imidazole groups, C-N and C=C stretching of the imidazole ring, and various bending modes.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) has been successfully applied to the derivative, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. mdpi.comresearchgate.net The analysis of this derivative yielded a measured m/z value that was in close agreement with the calculated value for the protonated molecule [M+H]⁺, confirming its elemental composition. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol mdpi.com

| Ion | Calculated m/z | Found m/z |

| [C₁₇H₂₇N₂O]⁺ (L + H)⁺ | 275.2118 | 275.2142 |

Note: This data is for the derivative and not the parent compound.

The fragmentation pattern of this compound under electron ionization (EI) or other fragmentation techniques would be expected to show characteristic losses, such as the loss of the hydroxymethyl group, the isopropyl group, or cleavage of the imidazole ring, providing further structural confirmation.

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

Currently, there are no published crystal structures for this compound. However, the crystal structure of the related compound, 1H-imidazole-1-methanol, has been determined. nsf.govresearchgate.net This structure reveals details about hydrogen bonding interactions and the packing of the molecules in the solid state. nsf.govresearchgate.net Obtaining a single crystal of this compound suitable for X-ray diffraction would provide unequivocal proof of its molecular structure and offer valuable insights into its solid-state conformation and intermolecular interactions.

Theoretical and Computational Investigations of 1 Isopropyl 1h Imidazol 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of molecules like (1-isopropyl-1H-imidazol-2-yl)methanol. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular geometries, electronic energies, and the distribution of electron density. researchgate.net

For instance, in a study of 4-(4-fluoro-phenyl)-1H-imidazole, DFT calculations were instrumental in identifying the most stable tautomeric form and predicting bond lengths and angles. researchgate.net The calculated geometric parameters are often in excellent agreement with experimental data obtained from X-ray crystallography. These calculations also yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for an Imidazole Derivative Data is representative for a substituted imidazole and not specific to this compound.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.27 eV |

| LUMO Energy | -1.00 eV |

| HOMO-LUMO Energy Gap | 5.27 eV |

| Dipole Moment | 5.42 D |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectroscopic data.

For example, in the computational study of a Cu(II) complex with an N-allylimidazole ligand, TD-DFT calculations were performed to elucidate the nature of the electronic transitions observed in the UV-Vis spectrum. The calculations indicated that the observed transitions were primarily due to ligand-to-metal charge transfer (LMCT) and d-d transitions within the metal center. researchgate.net These theoretical predictions are invaluable for assigning the bands in an experimental spectrum to specific electronic transitions, providing a deeper understanding of the electronic structure of the molecule and its complexes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds, MD simulations can provide detailed insights into its conformational landscape and how it interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov

By simulating the molecule's trajectory, researchers can identify the most stable conformations and the energy barriers between them. Key metrics analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to monitor its compactness. nih.gov

Furthermore, MD simulations are crucial for studying intermolecular interactions. For instance, simulations can reveal the nature and dynamics of hydrogen bonds formed between the hydroxymethyl group of the imidazole derivative and water molecules in an aqueous solution. researchgate.net In the context of drug design, MD simulations can be used to model the interaction of the molecule with a protein's active site, providing information on the stability of the protein-ligand complex and the key residues involved in binding. nih.gov

Computational Modeling of Ligand-Metal Interactions and Energetics

The imidazole moiety is a common ligand in coordination chemistry and bioinorganic systems. Computational modeling is extensively used to understand the interactions between imidazole-containing ligands like this compound and various metal ions. These models can predict the geometry of the resulting metal complexes and the energetics of their formation. nih.govresearchgate.net

Force field methods, often used in MD simulations, can be parameterized to accurately model metal-ligand interactions. The 12-6-4 Lennard-Jones-type nonbonded model, for example, has been successfully used to simulate metal ion systems by adjusting the polarizability of the coordinating nitrogen atom of the imidazole. acs.org

For more accurate energetic information, DFT calculations are employed. These calculations can provide reliable estimates of the binding free energies of metal-imidazole complexes. acs.org For instance, studies on the interaction of various divalent metal ions (like Co(II), Cu(II), Ni(II), and Zn(II)) with multiple imidazole ligands have systematically evaluated the binding energies and geometries of the resulting complexes. researchgate.net Such computational studies are vital for designing novel chelating agents and understanding the role of metalloproteins.

Table 2: Illustrative DFT-Calculated Metal-Ligand Distances for Imidazole Complexes Data is representative for a generic metal-imidazole complex and not specific to this compound.

| Metal Ion | Metal-Nitrogen Bond Distance (Å) |

|---|---|

| Co(II) | 2.18 |

| Ni(II) | 2.12 |

| Cu(II) | 2.05 |

| Zn(II) | 2.15 |

Prediction of Spectroscopic Parameters (e.g., IR, NMR) and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

For IR spectra, DFT calculations can determine the vibrational modes of the molecule and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The detailed analysis of the calculated vibrational modes allows for a precise assignment of the absorption bands in the experimental IR spectrum. researchgate.netresearchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. orientjchem.org The calculated chemical shifts for ¹H and ¹³C nuclei are then compared to the experimental NMR spectra. A good correlation between the calculated and experimental values provides strong evidence for the proposed molecular structure. Discrepancies between calculated and experimental spectra can often point to specific structural or conformational features that were not initially considered.

Biomolecular Interactions and Mechanistic Insight into 1 Isopropyl 1h Imidazol 2 Yl Methanol Derivatives

Interaction with Enzymes and Receptors: Binding Modes and Affinities

While specific binding studies on (1-isopropyl-1H-imidazol-2-yl)methanol are not extensively documented, the broader class of imidazole-containing molecules provides significant insight into their potential enzymatic and receptor interactions. The imidazole (B134444) ring can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking and hydrophobic interactions.

For instance, various imidazole derivatives have been identified as potent inhibitors of key enzymes in cancer progression. Some 1-substituted-2-aryl imidazoles have demonstrated potent antiproliferative activities by targeting tubulin, with IC50 values in the nanomolar range (80–1000 nM). mdpi.com Other derivatives have been shown to inhibit checkpoint kinase 2 (Chk2) with IC50 values as low as 11.13 nM. mdpi.com Furthermore, imidazole and purine (B94841) (a fused imidazole) derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines. mdpi.com For example, certain purine derivatives showed IC50 values of 1.22 µM and 2.29 µM against the MDA-MB-231 breast cancer cell line. mdpi.com

In the context of parasitic diseases, benzimidazole (B57391) derivatives have been investigated as inhibitors of Plasmodium falciparum adenylosuccinate lyase (PfADSL), an essential enzyme in purine metabolism for the malaria parasite. Molecular docking studies of substituted benzo[d]imidazol-1-yl)methyl)benzimidamide compounds have shown favorable binding energies ranging from -6.85 to -8.75 kcal/mol, suggesting a strong interaction with the enzyme's active site. frontiersin.org

These examples highlight the versatility of the imidazole scaffold in binding to diverse biological targets. The specific binding mode and affinity of this compound derivatives would be dictated by the nature and positioning of substituents on the imidazole ring, which can be tailored to achieve desired target specificity and potency.

Modulation of Biochemical Pathways

The interaction of this compound derivatives with enzymes and receptors can lead to the modulation of various biochemical pathways, contributing to their therapeutic effects.

In oncology, imidazole derivatives have been shown to influence critical signaling pathways that control cell growth, proliferation, and survival. By inhibiting receptor tyrosine kinases like EGFR, these compounds can block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often hyperactivated in cancer. elsevierpure.com The inhibition of tubulin polymerization by imidazole derivatives disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Furthermore, some imidazole-based compounds can induce apoptosis by modulating the intrinsic pathway. For example, certain novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade, ultimately resulting in programmed cell death.

The ability of imidazole derivatives to interfere with these fundamental cellular processes underscores their potential as modulators of biochemical pathways in the context of cancer therapy. The specific pathways affected by this compound derivatives would depend on their specific molecular targets.

Mechanisms of Antimicrobial and Antifungal Interactions

The imidazole scaffold is a well-established pharmacophore in antifungal and antimicrobial agents. The primary mechanism of action for many antifungal imidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. nih.gov This is achieved through the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. researchgate.net The imidazole nitrogen atom coordinates with the heme iron in the enzyme's active site, preventing the binding of the natural substrate. researchgate.net

In addition to disrupting ergosterol synthesis, imidazole derivatives can also affect the synthesis of triglycerides and phospholipids (B1166683) in fungi. nih.gov Another proposed mechanism involves the alteration of oxidative and peroxidative enzyme activities, which leads to the accumulation of toxic levels of hydrogen peroxide, causing damage to subcellular organelles and contributing to cell necrosis. nih.gov Furthermore, these compounds can inhibit the transformation of Candida albicans from its yeast form to its invasive hyphal form, which is a key virulence factor. nih.gov

In the realm of antibacterial agents, imidazole derivatives, particularly nitroimidazoles, are effective against anaerobic bacteria. Their mechanism involves the reduction of the nitro group within the bacterial cell to form a reactive nitro radical anion, which then damages DNA and other macromolecules, leading to cell death. mdpi.com

The antimicrobial and antifungal efficacy of this compound derivatives would likely involve similar mechanisms, with the specific activity spectrum being influenced by the substituents on the imidazole core.

Mechanisms of Anticancer Activity through Molecular Interactions

The anticancer properties of imidazole derivatives stem from their ability to interact with various molecular targets involved in cancer cell proliferation, survival, and metastasis. As previously mentioned, these compounds can function as inhibitors of crucial enzymes like EGFR and tubulin. mdpi.comnih.gov

The unique structure of the imidazole ring allows it to serve as a versatile scaffold for designing molecules that can fit into the ATP-binding pocket of kinases, leading to their inhibition. nih.gov In the case of EGFR, imidazole-based inhibitors can compete with ATP, thereby preventing the autophosphorylation of the receptor and the activation of downstream pro-survival signaling pathways. elsevierpure.com

The interaction with tubulin is another key mechanism. Imidazole derivatives can bind to the colchicine-binding site on β-tubulin, which disrupts the assembly of microtubules. nih.gov This interference with the microtubule network leads to the arrest of the cell cycle at the G2/M phase and the induction of apoptosis. nih.gov

Moreover, some imidazole derivatives can induce apoptosis through mechanisms independent of direct enzyme inhibition. Studies have shown that certain imidazole compounds can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and mitochondrial-independent cell death. elsevierpure.com They can also modulate the expression of apoptosis-regulating proteins from the Bcl-2 family, tipping the balance towards cell death. nih.gov For instance, compound 4f , a 1-(4-bromophenyl)-2-ethyl imidazole derivative, was found to induce apoptosis by increasing Bax and decreasing Bcl-2 expression. nih.gov

The following table summarizes the anticancer activity of selected imidazole derivatives against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Purine derivative 46 | MDA-MB-231 | 1.22 | mdpi.com |

| Purine derivative 48 | MDA-MB-231 | 2.29 | mdpi.com |

| Benzimidazole sulfonamide 22 | A549 (Lung) | 0.15 | mdpi.com |

| Benzimidazole sulfonamide 22 | HeLa (Cervical) | 0.21 | mdpi.com |

| Benzimidazole sulfonamide 22 | HepG2 (Liver) | 0.33 | mdpi.com |

| Benzimidazole sulfonamide 22 | MCF-7 (Breast) | 0.17 | mdpi.com |

| 1-(4-bromophenyl)-2-ethyl imidazole (4f) | A549 (Lung) | 6.60 | nih.gov |

| 1-(4-bromophenyl)-2-ethyl imidazole (4f) | HeLa (Cervical) | 3.24 | nih.gov |

| 1-(4-bromophenyl)-2-ethyl imidazole (4f) | SGC-7901 (Gastric) | 5.37 | nih.gov |

Inhibition Mechanisms of Bacterial Quorum Sensing Systems

A promising strategy to combat bacterial infections is the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. frontiersin.orgnih.gov Imidazole derivatives have emerged as potent inhibitors of QS systems.

Studies on N-alkylimidazole derivatives have demonstrated their ability to interfere with QS in Pseudomonas aeruginosa, a significant opportunistic pathogen. nih.gov The inhibitory activity was found to be dependent on the length of the alkyl chain, with longer chains generally showing better activity. nih.gov Molecular docking studies suggest that these compounds can bind to the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system. nih.gov This binding likely prevents the natural acyl-homoserine lactone (AHL) autoinducer from activating LasR, thereby downregulating the expression of virulence factors such as pyocyanin (B1662382) and elastase, and inhibiting biofilm formation.

Similarly, other imidazole-based compounds have been shown to inhibit QS in Chromobacterium violaceum by targeting the CviR protein, a homolog of LasR. bohrium.comresearchgate.net In silico studies have revealed that these compounds can effectively bind to CviR, and in vitro assays have confirmed their ability to reduce the production of the QS-regulated pigment violacein (B1683560) and to disrupt biofilm formation. bohrium.comresearchgate.net The inhibition of QS offers a significant advantage over traditional antibiotics as it imposes less selective pressure for the development of resistance. frontiersin.org

The following table presents the minimum inhibitory concentrations (MICs) of some N-alkylimidazole derivatives against various microorganisms, indicating their potential as antimicrobial agents that may also possess QS inhibitory properties.

| Compound | P. aeruginosa (mM) | S. aureus (mM) | B. subtilis (mM) | C. albicans (mM) | Reference |

| N-propylimidazole | >80 | 40 | 40 | >80 | nih.gov |

| N-butylimidazole | >80 | 20 | 20 | >80 | nih.gov |

| N-pentylimidazole | >80 | 10 | 10 | 80 | nih.gov |

| N-hexylimidazole | 80 | 5 | 5 | 40 | nih.gov |

| N-octylimidazole | 40 | 2.5 | 2.5 | 20 | nih.gov |

| N-decylimidazole | 20 | 1.25 | 1.25 | 10 | nih.gov |

Modeling Metal Binding in Biological Systems

The imidazole side chain of the amino acid histidine is a fundamental ligand for metal ions in a vast number of metalloproteins. mdpi.comnih.gov Consequently, imidazole-containing molecules, including derivatives of this compound, are excellent candidates for the synthesis of biomimetic model complexes that mimic the structure and function of these biological metal-binding sites. mdpi.comnih.gov

For example, the derivative (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol has been synthesized as a precursor for bulky chelating ligands. mdpi.comnih.gov The sterically demanding adamantyl group is intended to provide a protective pocket around a coordinated metal center. mdpi.com This steric shielding can help to stabilize reactive intermediates and allow for the detailed study of reaction pathways that mimic those of metalloenzymes. mdpi.com

By incorporating such imidazole derivatives into larger ligand frameworks, it is possible to create synthetic analogues of the active sites of proteins like hemoglobin (iron), methane (B114726) monooxygenase (iron), and various zinc proteinases. mdpi.comnih.gov These model systems are invaluable tools for understanding the principles of metal ion coordination, substrate binding, and catalysis in biological systems.

Applications As Precursors and Building Blocks in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Compounds

A primary application of (1-isopropyl-1H-imidazol-2-yl)methanol is in the synthesis of N-heterocyclic carbenes (NHCs). beilstein-journals.org NHCs are a class of persistent carbenes that have become indispensable as ligands in organometallic chemistry and as organocatalysts. beilstein-journals.org The synthesis of NHCs often begins with the corresponding imidazolium (B1220033) salt, which is readily prepared from this compound.

The synthetic pathway typically involves the conversion of the primary alcohol of this compound to a leaving group, such as a halide. This is followed by quaternization of the second nitrogen atom in the imidazole (B134444) ring with an alkyl or aryl halide to generate the 1,3-disubstituted imidazolium salt. Deprotonation of this salt with a strong base then yields the free N-heterocyclic carbene. nih.gov These NHCs, bearing the isopropyl group, are used to stabilize transition metals in various catalytic cycles, including olefin metathesis and cross-coupling reactions. mdpi.com The synthesis of benzannulated NHC ligands has also been explored, showcasing the versatility of imidazole-based precursors in creating diverse and complex heterocyclic architectures. researchgate.net

Preparation of Functionalized Imidazole Scaffolds

The imidazole ring is a privileged scaffold in chemistry, and this compound provides a convenient entry point to a wide array of functionalized derivatives. The inherent reactivity of the molecule allows for modifications at multiple positions, leading to scaffolds with tailored steric and electronic properties.

One significant area of research is the development of bulky chelating ligands. For instance, a derivative, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, has been synthesized and serves as a precursor to new biomimetic chelating ligands. mdpi.comresearchgate.net In this context, the bulky adamantyl and isopropyl groups create a sterically hindered environment around a coordinated metal center. mdpi.com This steric shielding is valuable for studying reaction pathways and stabilizing reactive intermediates in model complexes that mimic the function of metalloproteins. researchgate.net The synthesis of such molecules demonstrates that the core (imidazol-2-yl)methanol structure is a robust platform for building complex, multi-functional ligands. mdpi.comresearchgate.net

| Precursor Compound | Synthetic Target | Key Features of Target | Potential Application | Reference(s) |

| This compound | 1,3-Disubstituted Imidazolium Salts | NHC Precursors | Organometallic Catalysis | nih.gov |

| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | Bulky Chelating Ligands | Steric Shielding | Biomimetic Metal Complexes | mdpi.com, researchgate.net |

Role in the Synthesis of Biologically Active Molecules (excluding clinical trials)

The imidazole moiety is a core component of many biologically important molecules, including the amino acid histidine. mdpi.com Consequently, synthetic imidazole derivatives are of great interest in medicinal chemistry and bioinorganic chemistry. This compound and its derivatives serve as key building blocks in the creation of molecules designed to interact with biological systems.

The development of biomimetic model complexes is a prime example. researchgate.net These complexes aim to replicate the structure and function of active sites in metalloproteins, such as hemoglobin and various enzymes. mdpi.com The (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol derivative, for example, is explicitly designed as a potential starting material for ligands that can mimic the histidine coordination environment in proteins. mdpi.comresearchgate.netacs.org By creating such models, researchers can gain insight into biological processes without using the native proteins. Furthermore, related imidazole-based structures, such as derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, have been synthesized and evaluated for their antifungal activity, highlighting the potential of this class of compounds in developing new therapeutic agents. mdpi.com

Utilization in the Development of Novel Organic Materials

The versatility of this compound extends to materials science, where it serves as a precursor for functional organic materials. Its ability to be converted into N-heterocyclic carbenes and imidazolium salts is particularly relevant in this field.

Imidazole-based ionic liquids and their polymerized counterparts, poly(ionic liquids) (PILs), are one class of materials where such precursors are crucial. These materials are explored for applications as ion-conductive polymers in solid electrolytes for batteries and sensors. mdpi.com The properties of these PILs can be tuned by altering the substituents on the imidazolium ring, for which this compound can serve as a starting point.

Furthermore, imidazole derivatives are integral to the formation of Metal-Organic Frameworks (MOFs), specifically Zeolitic Imidazolate Frameworks (ZIFs). nih.gov These crystalline, porous materials have applications in gas storage, catalysis, and controlled drug delivery. The synthesis of ZIFs relies on the coordination of metal ions with imidazolate linkers, which can be derived from functionalized imidazoles.

The role of NHCs, derived from precursors like this compound, is also expanding into polymer synthesis. beilstein-journals.org NHCs are used as powerful organocatalysts for various polymerization reactions, including ring-opening polymerization to create polyesters and polyurethanes. nih.gov Additionally, imidazole-containing copolymers are being investigated for their use in organic electronics, such as photovoltaic devices, where the polar imidazole units can influence the material's electronic properties and morphology. mdpi.com

| Material Type | Precursor Function | Example Application | Reference(s) |

| Poly(ionic liquids) (PILs) | Forms imidazolium monomer | Ion-conductive polymers, solid electrolytes | mdpi.com |

| Metal-Organic Frameworks (ZIFs) | Source of imidazolate linker | Drug delivery, gas storage | nih.gov |

| Polyesters, Polyurethanes | Precursor to NHC organocatalyst | Ring-opening polymerization | nih.gov |

| Conjugated Copolymers | Provides polar imidazole units | Organic photovoltaics | mdpi.com |

Future Research Directions and Broader Academic Impact

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of imidazole (B134444) derivatives has been a subject of intense research, driven by their wide-ranging applications. bohrium.combohrium.com Future research will likely focus on developing more sustainable and efficient synthetic pathways to (1-isopropyl-1H-imidazol-2-yl)methanol and related compounds. Green chemistry principles are becoming central to organic synthesis, emphasizing methods that reduce waste and energy consumption. researchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis : This technique has been shown to accelerate the synthesis of substituted imidazoles, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.nettandfonline.com Applying microwave irradiation to the multi-step synthesis of this compound could significantly improve efficiency.

Ultrasound Irradiation : Sonochemistry represents another green tool for facilitating chemical reactions, including the synthesis of N- and O-azoles. bohrium.com

Ionic Liquids (ILs) : Ionic liquids can serve as both solvents and catalysts, offering a recyclable and often more efficient medium for multicomponent reactions that form the imidazole core. tandfonline.com

Catalyst-Free and Solvent-Free Conditions : Advancements in synthetic methodology have led to successful imidazole syntheses without traditional solvents or catalysts, reducing environmental impact. bohrium.com Research into adapting these methods for N-alkylated and C2-functionalized imidazoles is a promising avenue.

Heterogeneous Catalysis : The use of solid-supported catalysts, such as metal oxides or Schiff base complexes on a solid matrix, allows for easy separation and reuse of the catalyst, aligning with sustainable chemistry goals. bohrium.comorganic-chemistry.org

Design of Advanced Ligand Systems for Emerging Catalytic Transformations

The imidazole moiety is a critical component of ligands in coordination chemistry and catalysis, largely due to its presence in the amino acid histidine, which coordinates to metal centers in numerous metalloenzymes. nih.govmdpi.com this compound is a precursor for creating novel ligand systems with tailored steric and electronic properties.

Future design strategies include:

Biomimetic Model Complexes : The compound can be elaborated into new chelating ligands designed to mimic the structure and function of metalloprotein active sites, such as those found in hemoglobin or methane (B114726) monooxygenase. nih.govmdpi.com The isopropyl group provides specific steric bulk that can influence the coordination environment of a metal center.

Bidentate and Tridentate Ligands : The methanol (B129727) group at the C2 position can be readily converted to other functional groups (e.g., amines, ethers) to create bidentate (N,N) or tridentate (N,N,O) ligands. Such ligands have shown efficacy in asymmetric catalysis. nih.gov

Ligand-Modulated Catalysis : The choice of ligand can direct the outcome of a catalytic reaction. Studies have shown that monodentate imidazole ligands can promote C-O and C-N bond formation in nickel-catalyzed reactions, whereas bidentate ligands favor C-C coupling, and ligand-free conditions can lead to oxidation. acs.org This highlights the potential of ligands derived from this compound to provide tunable reactivity in a single catalytic system.

Integration with Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

Understanding reaction mechanisms is crucial for optimizing existing catalytic systems and designing new ones. The integration of advanced spectroscopic techniques allows for the real-time observation of catalytic cycles and the identification of transient intermediates.

Promising approaches for studying systems involving this compound-derived ligands include:

In Situ Raman Spectroscopy : This non-invasive technique has been successfully used for real-time monitoring of the N-alkylation of imidazole. researchgate.net It can track changes in the characteristic Raman bands of reactants and products, providing direct insight into reaction kinetics and pathways without disturbing the reaction mixture. researchgate.net

NMR and UV/Vis Spectroscopy : These methods are invaluable for characterizing the structure of metal-ligand complexes and studying their behavior in solution. nih.gov UV/Vis titrations, for example, can help determine the stoichiometry and binding constants of a ligand to a metal center. nih.gov

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming the structure of synthesized ligands and their metal complexes. mdpi.com Techniques like electrospray ionization (ESI) can also be used to detect catalytic intermediates.

Photocatalysis Mechanistic Studies : As photocatalysis becomes more prevalent, understanding the underlying electron transfer and energy transfer processes is key. nih.gov Mechanistic studies combining spectroscopic and experimental techniques will be vital for developing new light-mediated transformations catalyzed by complexes of these ligands. nih.gov

Development of Predictive Computational Models for Structure-Activity Relationships

Computational chemistry provides powerful tools for predicting the properties of molecules and rationalizing experimental observations. For ligands derived from this compound, computational models can accelerate the discovery of effective catalysts.

Future research in this area will focus on:

Density Functional Theory (DFT) : DFT models can be used to investigate reaction mechanisms and predict the reactivity of different catalysts. For instance, a DFT-based model was successfully used to identify novel nucleophilic catalysts for reactions mediated by 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), demonstrating the predictive power of this approach. acs.org

Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of the imidazole ligand and correlating these changes with catalytic activity, SARs can be established. nih.govresearchgate.net These relationships provide guiding principles for rational ligand design. For example, SAR studies on imidazole-based anticonvulsants suggest the alkylimidazole portion is the key pharmacophore. nih.gov

Predictive Modeling : The ultimate goal is to develop robust computational models that can accurately predict the performance of a catalyst before it is synthesized. This involves combining quantum mechanical calculations with machine learning algorithms trained on experimental data to create powerful predictive tools for structure-activity relationships.

Expanding the Scope of Biomolecular Interactions and Mechanistic Investigations

The imidazole ring is fundamental to many biological processes. pharmacyjournal.net Ligands based on this compound offer a unique tool to probe these processes and to develop new bioactive molecules.

Key research avenues include:

Enzyme Inhibition and Modulation : The imidazole scaffold is present in many drugs and can interact with enzyme active sites. jopir.inresearchgate.net Understanding how synthetic imidazole derivatives interact with targets like protein kinases or cytochrome P-450 enzymes can guide the development of new therapeutic agents. nih.govnih.gov

Biomimetic Catalysis : Imidazole groups in enzymes often act as acid-base or nucleophilic catalysts. nih.govcapes.gov.br Synthetic mimics can help elucidate these mechanisms. For example, studies on acetyl imidazole hydrolysis have provided insights into acyl transfer reactions. nih.gov

Probing Metalloprotein Environments : The ability of imidazole to coordinate with metal ions is central to its biological role. mdpi.comnih.gov By incorporating ligands derived from this compound into metal complexes, researchers can model and study the coordination chemistry of metalloproteins, potentially leading to a deeper understanding of their function. nih.gov